molecular formula C10H2F4 B3052028 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene CAS No. 38002-32-3

1,4-Diethynyl-2,3,5,6-tetrafluorobenzene

Cat. No. B3052028
CAS RN: 38002-32-3
M. Wt: 198.12 g/mol
InChI Key: QJJLSELTIPKIEV-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2,3,5,6-tetrafluorobenzene is a chemical compound with the molecular formula C10H2F4 . It has a molecular weight of 198.12 . It is a solid substance that should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene is 1S/C10H2F4/c1-3-5-7(11)9(13)6(4-2)10(14)8(5)12/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

1,4-Diethynyl-2,3,5,6-tetrafluorobenzene is a solid substance . It should be stored in a dry environment at 2-8°C . The boiling point is not specified in the search results .

Scientific Research Applications

Synthesis and Electronic Properties

Nishinaga et al. (2002) synthesized dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene, using copper-mediated oxidative coupling of 1,2-diethynyltetrafluorobenzene. The study revealed insights into the electronic properties and stability of these compounds, indicating potential applications in the field of organic electronics and materials science (Nishinaga et al., 2002).

Synthesis of Polyfluorinated Organic Compounds

Sapegin and Krasavin (2018) reviewed literature on the chemical transformations of 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB), a key polyfluorinated building block. This highlights its importance in the synthesis of various polyfluorinated organic compounds, emphasizing its versatility in organic synthesis (Sapegin & Krasavin, 2018).

Development of Functional Phosphorus-Based Systems

Orthaber et al. (2010) presented a synthetic approach to functional tetrafluoro-p-phenylenebis(phosphanes), indicating the potential of these compounds in creating linear phosphorus-based conjugated systems with an electron-deficient aryl moiety. This could be significant for applications in materials science and catalysis (Orthaber et al., 2010).

Optical Properties and Crystal Structures

Fasina et al. (2004) explored the synthesis, optical properties, and crystal structures of selectively fluorinated compounds based on 1,4-diethynyl-2,3,5,6-tetrafluorobenzene. These findings are crucial for understanding the material's potential in photonic and optoelectronic applications (Fasina et al., 2004).

Redox Properties in Phosphorus Chemistry

Sasaki, Tanabe, and Yoshifuji (1999) synthesized derivatives of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and investigated their redox properties. These properties are essential for applications in redox chemistry and materials science (Sasaki, Tanabe, & Yoshifuji, 1999).

Use in Organomercury Compounds

Albrecht and Deacon (1972) studied the preparation of various organomercury compounds using tetrafluorobenzene. This research is significant for understanding the reactivity of such compounds in organometallic chemistry (Albrecht & Deacon, 1972).

Safety And Hazards

This compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H228, which indicates that it is flammable . Precautionary statements include P240, P210, P241, P280, and P370+P378 .

properties

IUPAC Name

1,4-diethynyl-2,3,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F4/c1-3-5-7(11)9(13)6(4-2)10(14)8(5)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJLSELTIPKIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C(=C1F)F)C#C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600285
Record name 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diethynyl-2,3,5,6-tetrafluorobenzene

CAS RN

38002-32-3
Record name 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
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1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
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1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
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1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
Reactant of Route 5
1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
Reactant of Route 6
1,4-Diethynyl-2,3,5,6-tetrafluorobenzene

Citations

For This Compound
27
Citations
MS Khan, MRA Al-Mandhary, MK Al-Suti… - New Journal of …, 2003 - pubs.rsc.org
A series of 1,4-diethynylbenzene (1) derivatives, H–CC–R–CC–H with R = C6H3NH2 (2), C6H3F (3), C6H2F2-2,5 (4), C6F4 (5), C6H2(OCH3)2-2,5 (6) and C6H2(OnC8H17)2-2,5 (7) …
Number of citations: 56 pubs.rsc.org
E Bosch - Journal of Chemical Crystallography, 2014 - Springer
4-Diethynyltetrafluorobenzene was prepared and separately co-crystalized with 4,4′-bipyridine, 1,2-bis(4′-pyridyl)ethyne and trans-1,2-bis(4′-pyridyl)ethane to form 1:1 co-crystals …
Number of citations: 7 link.springer.com
SM Budy, DA Loy - Advances in Fluorine-Containing Polymers, 2012 - ACS Publications
A series of semi-fluorinated Diels–Alder polyarylenes copolymers were synthesized by copolymerization of 1,4-bis(2,4,5-triphenylcyclopentadienone)benzene with 1,4-diethynyl-2,3,5,6-…
Number of citations: 3 pubs.acs.org
L Zhang - 2018 - search.proquest.com
This work focuses on synthesizing fluorine-substituted ladder polydiacetylenes, which contain two polydiacetylene chains connected by the tetrafluorobenzene linkers. The designed …
Number of citations: 0 search.proquest.com
M Morisue, M Kawanishi, I Ueno… - The Journal of …, 2021 - ACS Publications
The formation of C–F···H–C “hydrogen bonds” has been a controversial subject because, in principle, fluorine is hardly an acceptor for less acidic protons contrasting to the C–F···H–O …
Number of citations: 7 pubs.acs.org
C Fujimoto, E Sorte, N Bell, C Poirier, EJ Park… - Polymer, 2018 - Elsevier
Post-polymerization reactions of Diels-Alder polyphenylene with ring-substituted benzoyl chloride derivatives using triflic acid as the catalyst, effected selective Friedel-Crafts acylation …
Number of citations: 4 www.sciencedirect.com
A Sapegin, M Krasavin - Journal of Fluorine Chemistry, 2018 - Elsevier
Research literaturature since 1997 related to the selective chemical transfomations of 1,4-diiodo-2,3,5,6-tetrafluorobenzene (or DITFB, 1), a polyfluorinated building block of major …
Number of citations: 2 www.sciencedirect.com
SM Budy, GS Nichol, DA Loy - Acta Crystallographica Section C …, 2012 - scripts.iucr.org
The title compounds, C66H46, (I), and C66H42F4, (II), are polyphenylated arylenes synthesized by one-step Diels–Alder cycloaddition reactions. In both structures, all molecules lie on …
Number of citations: 5 scripts.iucr.org
M Morisue, M Kawanishi, Y Miyake, K Kanaori… - …, 2023 - ACS Publications
Metal-lustrous porphyrin foils, self-standing films of fully π-conjugated polymers composed of a glassy porphyrin unit bearing the elastic 3,4,5-tri((S)-dihydrocitronellyloxy)phenyl groups, …
Number of citations: 1 pubs.acs.org
K Sumida, ML Foo, S Horike, JR Long - 2010 - Wiley Online Library
The reaction of CuCl 2 ·2H 2 O with three novel ditopic ligands, 2‐methyl‐1,4‐benzeneditetrazolate (MeBDT 2– ), 4,4′‐biphenylditetrazolate (BPDT 2– ), and 2,3,5,6‐tetrafluoro‐1,4‐…

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